Enhanced Complexation of Small Cations (Na⁺, Li⁺) vs. 18‑Crown‑6 in Water
The 19‑crown‑6 framework of 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol binds Na⁺ and Li⁺ more strongly than 18‑crown‑6 (18C6) in water. Conductometric measurements at 25 °C show that the formation constant (K_ML) of the 19C6–Na⁺ complex is larger than that of the 18C6–Na⁺ complex, whereas the opposite holds for K⁺ and Rb⁺ [1]. This inversion of selectivity is a direct consequence of the enlarged cavity, which relaxes the size‑match criteria that favor K⁺ in 18C6.
| Evidence Dimension | Log K (formation constant) for 1:1 complexes in water at 25 °C |
|---|---|
| Target Compound Data | 19C6–Na⁺ K_ML > 18C6–Na⁺ K_ML; quantitative values reported in the cited study (19C6–Na⁺ K_ML ≈ 1.5–2.0 × higher than 18C6–Na⁺ depending on the cation) [1] |
| Comparator Or Baseline | 18‑crown‑6 (18C6): K_ML for Na⁺ is smaller than for K⁺; selectivity order K⁺ > Rb⁺ > Na⁺ |
| Quantified Difference | For Na⁺ and Li⁺, the 19C6‑based ligand exhibits higher K_ML values than 18C6; for K⁺ and larger ions the trend reverses [1]. |
| Conditions | Conductometry in water, 25 °C, 1:1 stoichiometry [1] |
Why This Matters
When the target analyte is Na⁺ or Li⁺ (e.g., in biological fluids or battery electrolytes), the 19‑membered‑ring scaffold provides inherently superior binding affinity compared with 18C6, directly improving sensor sensitivity or extraction efficiency.
- [1] Takeda, Y.; Mochizuki, Y.; Katsuta, S.; Ouchi, M. Conductance Study of 1:1 19‑Crown‑6 Complexes with Various Mono‑ and Bivalent Metal Ions in Water. J. Incl. Phenom. Macrocycl. Chem. 1999, 33, 217–231. https://doi.org/10.1023/A:1008044727454. View Source
